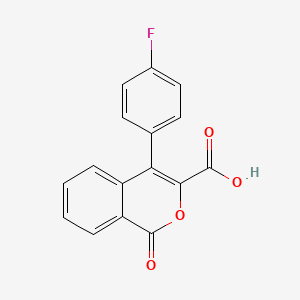
4-(4-Fluorophenyl)-1-oxo-1H-isochromene-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Fluorophenyl)-1-oxo-1H-isochromene-3-carboxylic acid is a synthetic organic compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-1-oxo-1H-isochromene-3-carboxylic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method might involve the reaction of a fluorinated benzaldehyde with a suitable chromone derivative in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of automated reactors and continuous flow systems to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)-1-oxo-1H-isochromene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of the carbonyl group to an alcohol.
Substitution: Halogenation or other substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of halogenating agents like N-bromosuccinimide or electrophilic aromatic substitution conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)-1-oxo-1H-isochromene-3-carboxylic acid would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1H-2-Benzopyran-3-carboxylic acid derivatives: Other compounds in this class with different substituents.
Fluorophenyl derivatives: Compounds with similar fluorinated aromatic rings.
Uniqueness
4-(4-Fluorophenyl)-1-oxo-1H-isochromene-3-carboxylic acid is unique due to its specific combination of a benzopyran core and a fluorinated phenyl group, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
CAS No. |
125064-63-3 |
|---|---|
Molecular Formula |
C16H9FO4 |
Molecular Weight |
284.24 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-1-oxoisochromene-3-carboxylic acid |
InChI |
InChI=1S/C16H9FO4/c17-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)16(20)21-14(13)15(18)19/h1-8H,(H,18,19) |
InChI Key |
XKAPHFJOHWYKFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(OC2=O)C(=O)O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














